TCN238

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and materials science. mdpi.com Its prevalence in natural and synthetic bioactive compounds underscores its importance. Pyrimidine derivatives exhibit a vast array of pharmacological activities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netnih.gov This wide-ranging bioactivity is attributed to the pyrimidine ring's ability to engage in various biological interactions, such as hydrogen bonding and pi-stacking, with enzymes and receptors. nih.gov Consequently, the pyrimidine scaffold is considered a "privileged structure" in drug discovery, serving as a versatile template for the design of novel therapeutic agents. mdpi.com The ease of functionalization at various positions of the pyrimidine ring allows for the fine-tuning of steric and electronic properties, enabling chemists to develop derivatives with optimized activity and selectivity. mdpi.com

Overview of (E)-Phenylethenyl Moieties in Organic Synthesis and Functional Molecules

The (E)-phenylethenyl group, also known as a trans-styryl group, is a key structural motif in a variety of organic molecules. This moiety consists of a phenyl group connected to a vinyl group in a trans configuration, resulting in a planar and rigid structure. This planarity facilitates extended π-conjugation, which is responsible for the characteristic photophysical properties of these compounds, such as fluorescence. The (E)-phenylethenyl moiety is a core component of stilbene (B7821643) and its derivatives, which have been extensively studied for their applications in materials science, particularly as optical brighteners, dyes, and organic light-emitting diodes (OLEDs). In medicinal chemistry, the incorporation of a phenylethenyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its size, shape, and lipophilicity.

Contextualization of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine within Pyrimidine and Stilbene Derivative Research

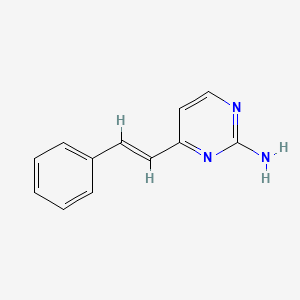

The compound 4-[(E)-2-phenylethenyl]pyrimidin-2-amine represents a hybrid structure that combines the pharmacologically significant 2-aminopyrimidine (B69317) core with the photo-functionally important (E)-phenylethenyl moiety. This unique combination suggests potential for dual or synergistic activities. The 2-aminopyrimidine portion provides a scaffold known for its diverse biological activities, while the styryl group introduces properties associated with stilbenes. Research into such hybrid molecules is driven by the prospect of developing novel compounds with unique biological profiles or material properties. The investigation of this specific compound contributes to the broader understanding of structure-activity relationships in both pyrimidine and stilbene derivative chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-phenylethenyl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUXNUNUGIHCPA-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677236 | |

| Record name | 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125404-04-8 | |

| Record name | 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 E 2 Phenylethenyl Pyrimidin 2 Amine

Approaches to the Synthesis of the Pyrimidine-2-amine Core

The construction of the 2-aminopyrimidine (B69317) scaffold is a well-established area of heterocyclic chemistry, with several robust methods available.

A primary and widely used method for synthesizing 2-aminopyrimidines is the cyclocondensation reaction between a 1,3-dielectrophilic species and a guanidine (B92328) salt, such as guanidine hydrochloride or guanidine nitrate. nih.govgoogle.comijaresm.com The most direct route to the 4-substituted-2-aminopyrimidine core of the target molecule involves the reaction of guanidine with an α,β-unsaturated ketone, specifically a chalcone (B49325) derivative. researchgate.netaaru.edu.jorasayanjournal.co.in

In this approach, a chalcone (1,3-diphenyl-2-propen-1-one) or its substituted analogue reacts with guanidine, typically in the presence of a base like potassium hydroxide (B78521) or sodium ethoxide in an alcoholic solvent. aaru.edu.jonih.gov The reaction proceeds through a Michael addition of the guanidine to the enone system, followed by an intramolecular cyclization and dehydration to yield the aromatic 2-amino-4,6-diarylpyrimidine. researchgate.netnih.gov To obtain the specific 4-phenylethenyl structure, a precursor like 1-phenyl-4-buten-1-one would be required, which then condenses with guanidine.

Another common strategy involves the condensation of guanidine with β-dicarbonyl compounds or their equivalents. rsc.orgunits.it For instance, β-ketoesters can react with guanidine hydrochloride in the presence of a base like potassium carbonate, sometimes under microwave-assisted and solvent-free conditions, to afford substituted 2-aminopyrimidinones. rsc.org

Table 1: Examples of Cyclocondensation Reactions for 2-Aminopyrimidine Synthesis

| 1,3-Dielectrophile Precursor | Guanidine Salt | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Chalcones | Guanidine Hydrochloride | KOH, Ethanol, Reflux | 2-Amino-4,6-diarylpyrimidines | aaru.edu.jonih.gov |

| β-Ketoester | Guanidine Hydrochloride | K2CO3, Microwave | Substituted 2-Aminopyrimidinones | rsc.org |

| Acylethynylpyrroles | Guanidine Nitrate | KOH, DMSO, 110-115 °C | Pyrrole-Aminopyrimidine ensembles | nih.gov |

| 1,1,3,3-Tetramethoxypropane | Guanidine Hydrochloride | Trifluoroethanol, 160 °C, Microwave | 2-Aminopyrimidine | nih.gov |

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like pyrimidines in a single step, enhancing atom economy and simplifying procedures. researchgate.netresearchgate.net The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). wikipedia.orgorganic-chemistry.orgyoutube.com A modification of this reaction, using guanidine in place of urea, can lead to the formation of 2-amino-3,4-dihydropyrimidines. units.itnih.gov

These dihydropyrimidine (B8664642) derivatives can subsequently be oxidized to the corresponding aromatic 2-aminopyrimidines. The reaction is typically acid-catalyzed and can be performed under various conditions, including microwave irradiation, which often leads to better yields and shorter reaction times. units.it For example, the reaction of an aldehyde, a β-dicarbonyl compound, and guanidine hydrochloride can be mediated by catalysts like Yb(OTf)₃ under solvent-free conditions. organic-chemistry.org These strategies allow for the assembly of diversely substituted pyrimidine (B1678525) rings by varying the three initial components. organic-chemistry.orgnih.gov

Stereoselective Introduction of the (E)-2-phenylethenyl Moiety

The introduction of the vinyl group with a specific (E)-stereochemistry is a critical step in the synthesis of the target compound. This can be achieved either by building the pyrimidine ring onto a precursor that already contains this moiety or by creating the vinyl group on a pre-formed pyrimidine ring.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration to form a C=C double bond. wikipedia.orgsci-hub.se In the context of synthesizing 4-[(E)-2-phenylethenyl]pyrimidin-2-amine, this reaction can be envisioned starting from a 4-methyl-2-aminopyrimidine. The methyl group can be activated and then condensed with benzaldehyde (B42025) in the presence of a basic catalyst like piperidine (B6355638) or an organocatalyst. wikipedia.orgnih.gov

However, a more common and direct approach is the aforementioned cyclocondensation of guanidine with a chalcone precursor (benzylideneacetone or a related α,β-unsaturated ketone) that already possesses the (E)-phenylethenyl group. rasayanjournal.co.innih.gov The stereochemistry of the double bond in the chalcone is typically retained in the final pyrimidine product. The Knoevenagel condensation is often the initial step in preparing this chalcone precursor, for instance, by reacting acetone (B3395972) with benzaldehyde. organic-chemistry.orgresearchgate.net

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods are highly effective for attaching vinyl groups to heterocyclic rings.

The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com To synthesize the target compound via this method, one would start with a 4-halo-2-aminopyrimidine (e.g., 4-iodo- or 4-bromo-2-aminopyrimidine). This substrate would be coupled with phenylacetylene (B144264) to form 4-(phenylethynyl)pyrimidin-2-amine. Subsequent stereoselective reduction of the alkyne, for example through catalytic hydrogenation using a Lindlar catalyst or via a dissolving metal reduction, would yield the desired (E)-2-phenylethenyl group. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.comlibretexts.org

The Suzuki coupling reaction provides a more direct route by coupling an organoboron compound with an organic halide. In this case, 4-halo-2-aminopyrimidine would be reacted with (E)-2-phenylethenylboronic acid or one of its esters in the presence of a palladium catalyst and a base. This method is highly stereospecific, ensuring that the (E)-configuration of the vinylboronic acid is transferred directly to the final product.

Table 2: Comparison of Cross-Coupling Methods for (E)-2-phenylethenyl Moiety Introduction

| Reaction | Pyrimidine Precursor | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | 4-Halo-2-aminopyrimidine | Phenylacetylene | Two-step process (coupling then reduction); mild conditions. | wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | 4-Halo-2-aminopyrimidine | (E)-2-phenylethenylboronic acid | One-step C-C bond formation; highly stereospecific. |

Post-Synthetic Functionalization of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine

Once the title compound is synthesized, it can undergo further chemical transformations to create a library of related derivatives. The reactivity of the molecule is centered on the 2-amino group and the C5-position of the pyrimidine ring, which is electronically activated.

The amino group at the C2 position can be readily acylated, alkylated, or undergo N-arylation reactions. For instance, it can react with various amines in the presence of a base to form substituted pyrimidine derivatives. nih.govmdpi.comnih.gov

The C5 position of the pyrimidine ring is susceptible to electrophilic substitution. A notable example is the regioselective fluorination of 4-aryl- or 4-vinyl-substituted 2-aminopyrimidines using reagents like Selectfluor in the presence of a silver salt, yielding 5-fluoro derivatives. rsc.org Similarly, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS). nih.gov These functionalization strategies are valuable for modifying the properties of the core structure. researchgate.netacs.org

Chemical Reactivity of the Pyrimidine Amine Group

The 2-aminopyrimidine moiety is a critical pharmacophore and a versatile synthetic intermediate. researchgate.net Its reactivity is characterized by the nucleophilic nature of the exocyclic amino group and its electronic interplay with the pyrimidine ring. ijpsjournal.comchemicalbook.com The amino group at the second position imparts a diverse range of chemical and biological properties to the molecule. ijpsjournal.com Generally, the exocyclic amino nitrogen atom is more basic and nucleophilic than the endocyclic ring nitrogen atoms, directing many chemical reactions to the -NH2 group. chemicalbook.com

The reactivity of the amine group is typical of primary amines, allowing for a variety of chemical transformations. These reactions are fundamental in creating libraries of derivatives for structure-activity relationship (SAR) studies. Common reactions involving the amine group include:

Acylation: The amine readily reacts with acid chlorides and anhydrides to form the corresponding amides. This reaction is a standard method for introducing a wide range of substituents. For instance, reaction with sulfonyl chlorides yields sulfonamides, a class of compounds known for their antimicrobial properties. libretexts.org

Alkylation: The amine can be alkylated, although this reaction can be difficult to control. The initial alkylation forms a secondary amine, which is often more reactive than the starting primary amine, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. youtube.com

Reaction with Carbonyls: The primary amine can react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.org For example, 2-aminopyrimidine has been shown to react with formaldehyde (B43269) to produce methylol derivatives or methylenebis(aminopyrimidines), confirming that the reaction occurs at the amino group rather than the pyrimidine ring itself. nih.gov

Reaction with Isothiocyanates: 2-Aminopyrimidines can react with isothiocyanates, such as 2-chloronicotinoyl isothiocyanate, under alkaline conditions to form corresponding thiourea derivatives. researchgate.net

Complexation with Metals: The 2-aminopyrimidine structure, with its endo- and exocyclic nitrogen atoms, is an excellent ligand for coordinating with transition metal ions, allowing for the formation of diverse molecular architectures. chemicalbook.com

The following table summarizes the typical reactivity of the pyrimidine amine group:

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acid Chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide |

| Imine Formation | Aldehyde/Ketone (R-CHO/R2CO) | Imine (Schiff Base) |

| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea |

This inherent reactivity allows for extensive functionalization, making the 2-aminopyrimidine scaffold a valuable component in drug discovery and materials science. researchgate.netijpsjournal.com

Modifications of the Phenylethenyl Substituent

The phenylethenyl substituent of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine provides another key site for chemical modification, primarily on the phenyl ring. Altering this part of the molecule can significantly influence its steric and electronic properties, which is a common strategy in drug design to optimize binding to biological targets and improve pharmacokinetic profiles. nih.gov

Research on related pyrimidine-based compounds has demonstrated several strategies for modifying a phenyl substituent to enhance biological activity. nih.gov These strategies can be extrapolated to the phenylethenyl group:

Exploring Hydrophobic Pockets: One approach involves a "halogen walk," where halogen atoms (F, Cl, Br, I) are systematically introduced at different positions on the phenyl ring. This helps to probe hydrophobic cavities in a target protein's binding site and can lead to enhanced potency. nih.gov

Increasing Hydrophobic Interactions: The monocyclic phenyl ring can be replaced with bicyclic systems, such as naphthalene, to better occupy and interact with larger hydrophobic regions within a biological target. nih.gov

Introducing Specific Interactions: Functional groups can be introduced onto the phenyl ring to form specific interactions, like hydrogen bonds or ionic bonds, with surrounding amino acid residues in a target protein. For example, introducing hydrophilic fragments can be a feasible strategy to improve both potency and metabolic stability. nih.gov

The synthesis of related structures, such as 2-(2-phenylethenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acids with substituents on the phenyl ring, further illustrates the chemical feasibility of these modifications. nih.gov

The table below outlines potential modifications to the phenylethenyl group:

| Modification Strategy | Example Substituent/Group | Potential Purpose |

| Halogenation ("Halogen Walk") | -F, -Cl, -Br at various positions | Probe hydrophobic pockets, improve binding affinity |

| Alkylation/Alkoxylation | -CH3, -OCH3 | Modify steric and electronic properties |

| Introduction of Bicyclic Rings | Naphthyl instead of Phenyl | Enhance hydrophobic interactions |

| Introduction of Polar Groups | -OH, -NH2, -COOH | Form specific hydrogen/ionic bonds, improve solubility |

These modifications are typically achieved through standard aromatic substitution reactions on a suitable precursor or via cross-coupling reactions to build the substituted styryl moiety before its attachment to the pyrimidine core.

Green Chemistry Principles in the Synthesis of Related Pyrimidine Derivatives

Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and significant energy consumption. rasayanjournal.co.inpowertechjournal.com In response, the field of green chemistry has introduced numerous sustainable and eco-friendly alternatives for the synthesis of pyrimidine derivatives. benthamdirect.comnih.gov These modern techniques aim to increase efficiency, reduce waste, and minimize environmental impact while being economically viable. rasayanjournal.co.in

Several green synthetic strategies are being applied to the synthesis of pyrimidines and related heterocyclic compounds: rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): Reactions like the Biginelli reaction, which combines an aldehyde, a β-dicarbonyl compound, and urea or guanidine in a one-pot synthesis, are highly efficient. mdpi.com This approach reduces the number of synthetic steps, saving time, energy, and resources while minimizing waste. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. rasayanjournal.co.innih.gov

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, which can enhance reaction rates and yields, particularly in heterogeneous reactions. rasayanjournal.co.inpowertechjournal.comnih.gov

Solvent-Free and Catalyst-Free Reactions: Performing reactions without a solvent (neat) or using mechanical methods like ball milling ("Grindstone Chemistry") can significantly reduce the use of volatile organic compounds (VOCs). rasayanjournal.co.inresearchgate.net In some cases, reactions can proceed efficiently without any catalyst, further simplifying the process and purification. nih.gov

Use of Green Solvents and Catalysts: When a solvent is necessary, environmentally benign options like water, ethanol, or ionic liquids are preferred over hazardous ones. rasayanjournal.co.in The development of reusable, heterogeneous, or metal-free catalysts is also a key focus to improve the sustainability of synthetic processes. powertechjournal.combenthamdirect.com

The application of these green principles offers significant advantages over classical synthetic methods, as summarized below:

| Green Chemistry Technique | Key Advantages |

| Multicomponent Reactions | High atom economy, reduced steps, less waste. mdpi.comresearchgate.net |

| Microwave & Ultrasound Assistance | Faster reactions, higher yields, energy efficiency. rasayanjournal.co.innih.gov |

| Solvent-Free Methods | Reduced use of hazardous solvents, simplified workup. rasayanjournal.co.inresearchgate.net |

| Green Solvents/Catalysts | Lower toxicity, improved safety, potential for catalyst recycling. rasayanjournal.co.inbenthamdirect.com |

By incorporating these sustainable practices, the synthesis of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine and its derivatives can be made more efficient and environmentally responsible, aligning with the modern imperatives of chemical manufacturing. powertechjournal.combenthamdirect.com

Computational and Theoretical Characterization of 4 E 2 Phenylethenyl Pyrimidin 2 Amine

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. nih.gov By calculating the electron density, DFT methods can determine the ground-state energy, molecular geometry, and a host of other electronic parameters that govern the molecule's behavior. For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable predictions of their electronic structure and reactivity. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in defining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO energy (EHOMO) is associated with the capacity to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. researchgate.netirjweb.com A smaller HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) suggests higher chemical reactivity, lower kinetic stability, and a greater propensity for intramolecular charge transfer. nih.govnih.gov

In related pyrimidine compounds, DFT calculations have shown that the HOMO is typically localized over the more electron-rich portions of the molecule, such as the aminopyrimidine ring, while the LUMO may be distributed across the π-conjugated system. The energy gap is a key indicator of chemical behavior. For instance, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small calculated energy gap indicated high chemical reactivity. nih.gov

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Pyrimidine Derivatives (Calculated via DFT)

| Compound/System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | irjweb.com |

| Poly(azomethine-ether) P-4-OPDP | - | - | 2.07 | researchgate.net |

| Thieno[2,3-d]pyrimidin-4-amine derivative (4a) | - | - | 3.75 | nih.gov |

| Thieno[2,3-d]pyrimidin-4-amine derivative (4c) | - | - | 3.18 | nih.gov |

This table presents data for structurally related compounds to illustrate typical values obtained from DFT calculations. The specific values for 4-[(E)-2-phenylethenyl]pyrimidin-2-amine would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents regions of neutral potential.

For a molecule like 4-[(E)-2-phenylethenyl]pyrimidin-2-amine, an MEP map would likely show negative potential (red/yellow) concentrated around the nitrogen atoms of the pyrimidine ring and the amino group due to their lone pairs of electrons. These sites are predicted to be the primary centers for electrophilic interactions and hydrogen bonding. mdpi.com Conversely, the hydrogen atoms of the amino group and the vinyl bridge would exhibit positive potential (blue), marking them as sites for nucleophilic attack. researchgate.net Such analysis is crucial for understanding intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by translating the complex molecular wavefunction into localized Lewis-like structures (bonds, lone pairs). rsc.org This method is particularly effective for analyzing charge delocalization, hyperconjugative interactions, and intramolecular charge transfer. researchgate.net

Predictive Spectroscopic Modeling

Computational methods are widely used to predict spectroscopic properties, which aids in the interpretation and assignment of experimental data.

Theoretical calculations of vibrational frequencies using DFT are a standard practice for assigning modes in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.gov The calculated harmonic frequencies are often scaled by a factor (e.g., 0.965) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental results. researchgate.net

For 4-[(E)-2-phenylethenyl]pyrimidin-2-amine, a computational analysis would predict characteristic vibrational modes. The N-H stretching vibrations of the amino group would be expected in the 3300-3500 cm⁻¹ region. The C=C stretching of the ethenyl bridge and the phenyl ring, along with the C=N and C=C stretching of the pyrimidine ring, would appear in the 1500-1650 cm⁻¹ range. researchgate.net Bending vibrations (in-plane and out-of-plane) for C-H and N-H bonds would be predicted at lower wavenumbers. researchgate.netresearchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in Similar Molecules

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric/Asymmetric Stretch | 3300 - 3500 |

| Phenyl & Pyrimidine Rings | C-H Stretch | 3000 - 3100 |

| Ethenyl Bridge | C=C Stretch | 1620 - 1650 |

| Pyrimidine/Phenyl | Ring Skeletal Vibrations | 1400 - 1600 |

| Amino (-NH₂) | Scissoring/Bending | 1550 - 1650 |

| Phenyl Ring | C-H Out-of-Plane Bend | 750 - 1000 |

This table provides expected frequency ranges based on general knowledge and computational studies of related compounds. researchgate.netresearchgate.net Precise assignments require specific calculations.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts computationally has become a powerful tool for structure elucidation and verification. ipb.pt The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). ucl.ac.uk

A theoretical ¹H and ¹³C NMR study of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine would provide valuable data for assigning its complex spectrum.

¹H NMR: The protons on the phenyl ring would likely appear in the aromatic region (δ 7.0-8.0 ppm). semanticscholar.org The vinyl protons of the (E)-ethenyl bridge would resonate as doublets in the δ 6.5-7.5 ppm range, with a large coupling constant characteristic of a trans configuration. The pyrimidine ring protons would have distinct chemical shifts, and the amino group protons would likely appear as a broad singlet. semanticscholar.org

¹³C NMR: The carbon atoms of the phenyl, ethenyl, and pyrimidine moieties would have characteristic shifts based on their electronic environment. Carbons attached to nitrogen atoms in the pyrimidine ring would be significantly downfield. ipb.pt

Table 3: Predicted General Ranges for ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Moiety | Atom | Predicted ¹H Chemical Shift Range (ppm) | Predicted ¹³C Chemical Shift Range (ppm) |

| Phenyl Ring | C-H | 7.0 - 8.0 | 125 - 140 |

| Ethenyl Bridge | =C-H | 6.5 - 7.5 | 120 - 140 |

| Pyrimidine Ring | C-H | 6.5 - 8.5 | 110 - 165 |

| Amino Group | N-H | 5.0 - 7.0 (variable, broad) | N/A |

These are generalized ranges based on known data for similar structural motifs. semanticscholar.orgorganicchemistrydata.org Solvent effects and specific electronic factors can influence the exact values.

Theoretical UV-Vis Absorption and Emission Spectra Analysis

The electronic absorption and emission spectra of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine can be predicted using TD-DFT calculations. These calculations can provide valuable information on the wavelengths of maximum absorption (λ_max_) and emission, as well as the oscillator strengths of the electronic transitions.

For styryl-substituted pyrimidines, the absorption spectra are typically characterized by intense bands in the UV region. The position and intensity of these bands are highly dependent on the nature and position of the substituents on the pyrimidine ring. The (E)-2-phenylethenyl group at the 4-position is expected to act as a significant chromophore, contributing to a π-π* transition. The presence of the amino group at the 2-position, a known electron-donating group, is likely to cause a bathochromic (red) shift in the absorption spectrum compared to an unsubstituted styrylpyrimidine.

The theoretical emission spectrum, which corresponds to the fluorescence of the molecule, can also be calculated. The energy difference between the ground and first excited state, optimized geometries provides the theoretical emission wavelength. The Stokes shift, which is the difference between the absorption and emission maxima, can also be estimated, offering insights into the geometric relaxation of the molecule in the excited state.

Table 1: Predicted UV-Vis Absorption and Emission Properties of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine

| Parameter | Predicted Value/Range | Description |

| Absorption Maximum (λ_max) | 320-380 nm | Predicted wavelength of maximum light absorption, corresponding to a π-π* transition. |

| Molar Absorptivity (ε) | High | Indicative of a strong electronic transition. |

| Emission Maximum (λ_em_) | 400-500 nm | Predicted wavelength of maximum fluorescence emission. |

| Stokes Shift | 80-120 nm | The energy difference between the absorption and emission maxima. |

Note: The values in this table are estimations based on theoretical principles and data from related compounds. Actual experimental values may vary.

Photophysical Property Predictions and Excited State Dynamics

The photophysical properties of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine are intrinsically linked to the dynamics of its excited states. TD-DFT is a key computational method for exploring these characteristics.

Time-Dependent DFT (TD-DFT) for Excited State Characterization

TD-DFT calculations are instrumental in understanding the nature of the electronic transitions. For 4-[(E)-2-phenylethenyl]pyrimidin-2-amine, the lowest energy transition is expected to be a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. The HOMO is anticipated to be localized primarily on the phenylethenyl-amino part of the molecule, which is electron-rich, while the LUMO is expected to be centered on the electron-deficient pyrimidine ring. This suggests that the first excited state will have a significant charge-transfer character.

Analysis of the molecular orbitals involved in the transition can reveal the nature of the excited state. For instance, a transition from a π orbital on the styryl group to a π* orbital on the pyrimidine ring would confirm an intramolecular charge transfer (ICT) state. The energy and oscillator strength of this transition, calculated by TD-DFT, determine the color and intensity of the molecule's absorption.

Theoretical Fluorescence Behavior of Phenylethenyl-Substituted Pyrimidines

The fluorescence of phenylethenyl-substituted pyrimidines is a well-documented phenomenon. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can be theoretically estimated by considering the radiative and non-radiative decay pathways from the first excited state.

Global and Local Reactivity Descriptors

DFT calculations can also be used to determine various reactivity descriptors that predict the chemical behavior of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, the extended conjugation is expected to result in a relatively small HOMO-LUMO gap.

Ionization Potential (I): Approximated as the negative of the HOMO energy (-E_HOMO_), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as the negative of the LUMO energy (-E_LUMO_), it indicates the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it signifies the resistance to change in electron distribution.

Global Softness (S): The reciprocal of chemical hardness (1 / η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the electrophilic character of the molecule.

Table 2: Predicted Global Reactivity Descriptors for 4-[(E)-2-phenylethenyl]pyrimidin-2-amine

| Descriptor | Formula | Predicted Trend | Significance |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO_ | Relatively Small | High Reactivity, Low Kinetic Stability |

| Ionization Potential (I) | -E_HOMO_ | Moderate | Ease of donating an electron |

| Electron Affinity (A) | -E_LUMO_ | Moderate | Ability to accept an electron |

| Electronegativity (χ) | (I + A) / 2 | Moderate | Overall electron-attracting power |

| Chemical Hardness (η) | (I - A) / 2 | Low | Easily polarizable |

| Global Softness (S) | 1 / η | High | High polarizability |

| Electrophilicity Index (ω) | χ² / (2η) | High | Good electrophile |

Note: These trends are based on the expected electronic structure of the molecule.

Local Reactivity Descriptors: These descriptors, such as Fukui functions and the molecular electrostatic potential (MEP), identify the most reactive sites within the molecule. The MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the amino group's hydrogens, suggesting sites for nucleophilic interaction.

Molecular Interactions and Biochemical Mechanism Studies of 4 E 2 Phenylethenyl Pyrimidin 2 Amine Derivatives

Computational Molecular Docking Simulations for Biomolecular Binding

Computational molecular docking is a fundamental tool used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. These simulations provide critical insights into the binding energetics and the specific interactions that stabilize the ligand-receptor complex. For derivatives of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine, these studies are instrumental in identifying potential biological targets and understanding the structural basis of their activity.

Molecular docking simulations predict how pyrimidine (B1678525) derivatives position themselves within the binding sites of various proteins and enzymes. These predictions are crucial for structure-based drug design. For instance, studies on various pyrimidine derivatives have shown their potential to bind to the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR), as well as cyclin-dependent kinases (CDKs) which are key regulators of the cell cycle. tandfonline.comnih.gov

The binding mode is determined by a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more stable and potentially more potent interaction. Docking studies on different pyrimidine analogues have identified promising candidates for inhibiting various enzymes based on their predicted binding affinities. researchgate.netaip.org For example, in studies targeting Dihydrofolate Reductase (DHFR), a well-known antibacterial target, certain pyrimidine derivatives showed lower binding energies compared to the known inhibitor trimethoprim, suggesting they could be potent antibacterial agents. aip.org Similarly, simulations targeting CDK2, CDK4, and CDK6 have been used to analyze the structure-activity relationships of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, helping to rationalize their inhibitory activity. nih.govnih.gov

The predicted binding orientations reveal how the planar styryl group, the pyrimidine core, and other substituents fit into the active site, providing a rationale for the observed biological activity and guiding the synthesis of new, more effective derivatives.

| Derivative Class | Target Protein/Enzyme | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | Dihydrofolate Reductase (DHFR) | -6.60 | researchgate.net |

| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol | Dihydrofolate Reductase (DHFR) | -6.39 | researchgate.net |

| Pyrido[2,3-d]pyrimidine derivative | VEGFR-2 | -15.2 | mdpi.com |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Not specified, but used for 3D-QSAR models | nih.govnih.gov |

| Thieno[2,3-d]pyrimidine-4-one derivative | Dihydrofolate Reductase (DHFR) | IC50 = 0.20 µM (in vitro) | acs.org |

The stability of a ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. The pyrimidine scaffold, with its nitrogen atoms, is a potent hydrogen bond acceptor, while the phenylethenyl group and other substituents contribute to hydrophobic and van der Waals interactions.

Hydrogen Bonding: These interactions involve a hydrogen atom being shared between an electronegative atom on the ligand and another on the receptor. nih.gov Docking studies consistently show pyrimidine derivatives forming key hydrogen bonds with amino acid residues in the active sites of target proteins. For example, in the active site of DHFR, pyrimidine derivatives have been shown to form hydrogen bonds with residues that are critical for substrate binding. aip.org Similarly, when targeting cyclooxygenase (COX) enzymes, the pyrimidine core can interact with key residues in the binding pocket, contributing to inhibitory activity. nih.gov The number and strength of these bonds are a major determinant of binding affinity. nih.govmdpi.com

| Target Protein | Interacting Amino Acid Residues | Interaction Type | Reference |

|---|---|---|---|

| VEGFR-2 | Cys1045, Asp1046, Glu885, Cys919 | Hydrogen Bond, Hydrophobic | mdpi.com |

| Estrogen Receptor-α | Leu-540, Trp-383, Thr-347 | Hydrophobic, Hydrogen Bond | nih.gov |

| Dihydrofolate Reductase (DHFR) | Interactions with binding pocket amino acids | Hydrogen Bond, van der Waals | aip.org |

| Acetylthiocholine Esterase (AChE) | Tyr334, Asp72, Phe330, Trp279 | Hydrogen Bond, Electrostatic | researchgate.net |

In Silico Enzyme Inhibition Mechanism Studies of Pyrimidine Derivatives

In silico studies are crucial for understanding how pyrimidine derivatives inhibit enzyme activity. These computational methods can model the interactions between the inhibitor and the enzyme at an atomic level, providing insights that are difficult to obtain through experimental methods alone. Such studies have been widely applied to various pyrimidine derivatives to explore their potential as inhibitors for enzymes implicated in cancer, bacterial infections, and inflammation. tandfonline.comresearchgate.netnih.gov For instance, molecular docking has been used to predict the antibacterial mechanism of pyrimidine derivatives by showing their ability to inhibit DHFR through a structure that mimics the natural substrate. researchgate.netaip.org

The design of enzyme inhibitors based on the pyrimidine scaffold often follows two main principles: creating substrate analogues or developing active site modulators.

Substrate Analogue Design: Many pyrimidine-based inhibitors are designed as substrate analogues. These molecules structurally resemble the enzyme's natural substrate and compete with it for binding to the active site. Because the pyrimidine ring is a key component of nucleobases, its derivatives are well-suited to act as antimetabolites, interfering with DNA synthesis and other metabolic pathways. gsconlinepress.com For example, pyrimidine derivatives have been designed to mimic folate, the natural substrate of DHFR, thereby blocking bacterial folate synthesis. researchgate.netaip.org The design process involves modifying the pyrimidine core with various functional groups to enhance binding affinity and selectivity for the target enzyme over others, thereby minimizing off-target effects.

Active Site and Allosteric Modulator Design: Beyond competitive inhibition, pyrimidine derivatives can be designed to modulate enzyme activity by binding to the active site in a non-competitive manner or by binding to an allosteric site—a location on the enzyme distinct from the active site. Allosteric modulators can either enhance (Positive Allosteric Modulators, PAMs) or decrease (Negative Allosteric Modulators, NAMs) the enzyme's activity. nih.gov This approach can offer greater selectivity, as allosteric sites are often less conserved than active sites among related enzymes. Some studies have suggested that certain pyrimidine derivatives may bind allosterically, inducing a conformational change in the enzyme that prevents the substrate from binding or the catalytic reaction from occurring. mdpi.com

Mechanistic Studies of Nucleic Acid Interactions

The planar aromatic structure of compounds like 4-[(E)-2-phenylethenyl]pyrimidin-2-amine suggests a potential for direct interaction with nucleic acids, such as DNA. Such interactions are a common mechanism of action for many anticancer and antimicrobial drugs. The primary non-covalent binding modes are intercalation and groove binding.

Intercalation: This binding mode involves the insertion of a planar, aromatic molecule between the base pairs of the DNA double helix. nih.gov The extended π-system of the styryl group in 4-[(E)-2-phenylethenyl]pyrimidin-2-amine is a key structural feature that could facilitate this type of interaction. Intercalation causes a distortion of the DNA structure, which can interfere with replication and transcription, ultimately leading to cellular apoptosis. rsc.org Many metal complexes containing planar ligands have demonstrated the ability to intercalate into DNA. researchgate.net The process often begins with the drug first binding to a DNA groove before inserting itself between the base pairs. rsc.org

| Characteristic | Intercalation | Groove Binding |

|---|---|---|

| Binding Site | Between DNA base pairs | In the minor or major groove of DNA |

| Required Ligand Structure | Planar, aromatic system | Often crescent-shaped, complementary to groove curvature |

| Primary Interactions | π-π stacking with base pairs | Hydrogen bonds, van der Waals, electrostatic interactions with groove floor/walls |

| Effect on DNA Structure | Unwinding and lengthening of the helix; local distortion | Minimal distortion of the overall helix structure |

| Sequence Selectivity | Generally low, but can have preferences | Often high (e.g., AT-rich for minor groove binders) |

Structure-Activity Relationship (SAR) Investigations for Molecular Design

The exploration of the structure-activity relationship (SAR) is a cornerstone in the design of novel therapeutic agents, providing a conceptual framework to understand how the chemical structure of a compound influences its biological activity. For derivatives of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine, SAR studies are crucial in elucidating the key structural features required for potent and selective interaction with their biological targets. These investigations systematically modify the core scaffold and its substituents to map the pharmacophore, the essential three-dimensional arrangement of functional groups responsible for biological activity.

Influence of Substituent Patterns on Binding Affinity and Selectivity (Conceptual)

The binding affinity and selectivity of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine derivatives are profoundly influenced by the nature and position of substituents on both the phenyl and pyrimidine rings. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with the target protein.

Substitutions on the Phenyl Ring: The phenyl ring of the styryl moiety offers a versatile platform for introducing a wide range of functional groups. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can modulate the electron density of the entire molecule, which in turn can influence key interactions such as hydrogen bonding and π-π stacking within the binding pocket of a target protein. For instance, the introduction of electron-withdrawing groups like halogens (-F, -Cl, -Br) or a nitro group (-NO2) can enhance interactions with electron-rich residues. Conversely, electron-donating groups such as methoxy (-OCH3) or methyl (-CH3) can favor interactions with different sets of amino acid residues.

The following table conceptualizes how different substituent patterns might influence the biological activity of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine derivatives, based on general principles of medicinal chemistry.

| Modification Site | Substituent Type | Potential Impact on Binding Affinity and Selectivity |

| Phenyl Ring | Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂) | May enhance interactions with electron-rich pockets; can alter pKa and solubility. |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | May improve interactions with hydrophobic pockets; can influence metabolic stability. | |

| Bulky Groups (e.g., -tBu, -phenyl) | Can provide additional van der Waals contacts if the binding site accommodates them; may cause steric hindrance. | |

| Pyrimidine Ring | Modifications of the 2-amino group | Can disrupt or enhance crucial hydrogen bonding interactions with the target. |

| Substitution at C5-position | Introduction of small groups can fine-tune electronic properties and conformation. | |

| Substitution at C6-position | Can influence the orientation of the styryl moiety and overall molecular shape. |

Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrimidine Design

To explore novel chemical space and improve the drug-like properties of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine derivatives, medicinal chemists employ strategies such as scaffold hopping and bioisosteric replacement. These approaches aim to identify new core structures or functional groups that retain or improve biological activity while offering advantages in terms of potency, selectivity, pharmacokinetics, or intellectual property.

Scaffold Hopping: This strategy involves replacing the central pyrimidine core with a different heterocyclic system that maintains the essential spatial arrangement of the key interacting groups. The goal is to discover isofunctional molecules with distinct chemical backbones. For pyrimidine-based compounds, common scaffold hops include other nitrogen-containing heterocycles that can mimic the hydrogen bonding pattern of the original pyrimidine ring.

For instance, the pyrimidine core could potentially be replaced by a pyridine, a pyrazole, or even a fused heterocyclic system like a thieno[3,2-d]pyrimidine. The success of a scaffold hop depends on the new scaffold's ability to present the phenylethenyl group and the 2-amino substituent (or its bioisostere) in a similar orientation to the original compound, allowing for analogous interactions with the biological target. This strategy can lead to the discovery of novel chemotypes with improved properties.

Bioisosteric Replacement: Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to a new compound with similar biological activity. This is a more subtle modification than scaffold hopping and is often used to fine-tune the properties of a lead compound.

In the context of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine, bioisosteric replacements can be applied to various parts of the molecule. For example, the 2-amino group could be replaced with other hydrogen bond donors like a hydroxyl group (-OH) or a methylamino group (-NHCH3). The phenyl ring could be replaced by other aromatic systems such as thiophene, furan, or pyridine to alter electronic properties and potential metabolic pathways. The ethylene linker could also be a target for bioisosteric replacement, for example, with an ethyne or a cyclopropyl group to introduce conformational rigidity.

The table below illustrates some conceptual bioisosteric replacements for the 4-[(E)-2-phenylethenyl]pyrimidin-2-amine scaffold.

| Original Group | Bioisosteric Replacement | Rationale |

| 2-Amino (-NH₂) | -OH, -NHCH₃, -CH₂NH₂ | To modulate hydrogen bonding capacity and basicity. |

| Phenyl Ring | Thiophene, Pyridine, Furan | To alter aromaticity, electronic properties, and metabolic stability. |

| Ethylene Linker (-CH=CH-) | -C≡C-, Cyclopropyl | To introduce conformational constraints and modify geometry. |

| Pyrimidine Ring Nitrogen | Carbon with a substituent | To remove a hydrogen bond acceptor and alter electronic distribution. |

Through the systematic application of these SAR-guided design strategies, researchers can develop novel derivatives of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine with optimized biological profiles, paving the way for the discovery of new therapeutic agents.

Advanced Applications and Research Horizons for 4 E 2 Phenylethenyl Pyrimidin 2 Amine and Analogs

Design Principles for Materials Science Applications

The conjugation of a pyrimidine (B1678525) core with a phenylethenyl (stilbene) substituent creates a donor-π-acceptor (D-π-A) system. The stilbene (B7821643) portion typically acts as the electron-donating group, while the pyrimidine ring, with its two nitrogen atoms, functions as an electron-accepting moiety. mdpi.comresearchgate.net This electronic structure is fundamental to the design of advanced materials with tailored optical and electronic properties.

Chromophoric and Fluorophoric Properties for Functional Materials

The D-π-A structure of pyrimidine-stilbene conjugates is responsible for their characteristic light-absorbing (chromophoric) and light-emitting (fluorophoric) properties. Absorption of light promotes an electronic transition, often with significant intramolecular charge-transfer (ICT) character, from the donor (stilbene) to the acceptor (pyrimidine). researchgate.net The subsequent relaxation through fluorescence is sensitive to the molecular environment and the specific substituents on the aromatic rings. researchgate.netacs.org

Key design principles for tuning these properties include:

Modification of Donor/Acceptor Strength: Attaching strong electron-donating groups (e.g., methoxy, -OCH₃) to the phenyl ring or electron-withdrawing groups to the pyrimidine ring can red-shift the absorption and emission spectra. acs.org

Extension of π-Conjugation: Increasing the length of the conjugated system, for instance by replacing the phenyl group with a naphthyl group, also leads to a bathochromic (red) shift in absorption and emission. acs.org

Solvatochromism: The ICT nature of the excited state means that the fluorescence emission of these compounds is often highly dependent on solvent polarity. A bathochromic shift is typically observed in more polar solvents, confirming the charge-transfer characteristics of the excited state. acs.org

These tunable properties make pyrimidine-stilbene analogs promising candidates for fluorescent probes and dyes. nih.govmdpi.comnih.gov The variation of substituents on the pyrimidine ring allows for the fine-tuning of photoluminescent characteristics, including achieving large Stokes shifts and high quantum yields. acs.org

Table 1: Photophysical Properties of Selected Pyrimidine-Derived α-Amino Acids in Methanol

| Compound | C4-Substituent | C2-Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|---|---|

| 12j | Naphthyl | H | 311 | 433 | 122 | 0.27 |

| 12k | 4-MeOPh | H | 305 | 441 | 136 | 0.30 |

Data derived from studies on pyrimidine analogs to illustrate design principles. acs.org

Self-Assembly Characteristics of Pyrimidine-Stilbene Conjugates

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded superstructures is a cornerstone of bottom-up nanotechnology. Pyrimidine-stilbene conjugates possess structural features that facilitate self-assembly. The primary intermolecular forces driving this organization are hydrogen bonding and π-π stacking. nih.govnih.gov

Hydrogen Bonding: The 2-amine group on the pyrimidine ring of the parent compound is a potent hydrogen bond donor, while the ring nitrogens can act as acceptors. This enables the formation of predictable hydrogen-bonding synthons, leading to the assembly of one-dimensional tapes or two-dimensional sheets. nih.gov

π-π Stacking: The planar, aromatic surfaces of the pyrimidine and stilbene moieties promote stacking interactions, which contribute to the stability and order of the resulting supramolecular structures.

By strategically modifying the molecule, researchers can control the assembly process to form diverse nanostructures, such as fibers, ribbons, or vesicles. nih.govacs.org The study of self-assembled monolayers of pyrimidine bases on surfaces has shown that they can form highly ordered two-dimensional structures, providing a foundational understanding for designing more complex systems. mdpi.comnih.gov

Potential in Organic Optoelectronics (Design Considerations)

The inherent electronic properties of pyrimidine-stilbene conjugates make them highly attractive for applications in organic optoelectronics, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells. researchgate.netnih.gov The pyrimidine unit's electron-deficient nature is a key feature in designing materials for these technologies. mdpi.comspiedigitallibrary.org

Design considerations for optoelectronic applications include:

Energy Level Tuning: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely tuned by chemical modification. This is crucial for matching energy levels with other materials in a device to ensure efficient charge injection, transport, and recombination. nih.gov

Thermally Activated Delayed Fluorescence (TADF): A prominent strategy in modern OLEDs is the use of TADF emitters, which can harvest both singlet and triplet excitons to achieve high internal quantum efficiencies. rsc.org The design of D-π-A molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is essential for efficient TADF. Pyrimidine derivatives have been successfully used as the acceptor unit in highly efficient blue and green TADF emitters for OLEDs, achieving external quantum efficiencies approaching 25-30%. nih.govrsc.orgacs.org

Charge Transport: Pyrimidine-based materials are often used as electron-transporting or bipolar host materials in OLEDs due to the electron-deficient character of the pyrimidine ring. researchgate.netspiedigitallibrary.org

The ability to modify the donor and acceptor strengths and the linking π-bridge allows for the creation of a wide array of materials with optimized properties for next-generation displays and lighting. mdpi.comacs.org

Catalytic Roles of Pyrimidine-Based Compounds

Beyond materials science, the nitrogen atoms in the pyrimidine ring endow these compounds with the ability to participate in catalytic processes, either as ligands for metal catalysts or as organocatalysts themselves. nih.govresearchgate.net

Pyrimidine Derivatives as Ligands in Metal-Catalyzed Reactions

The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring allow it to act as a ligand, coordinating to a transition metal center and modulating its catalytic activity. Pyrimidine-containing ligands have been employed in a variety of important chemical transformations. ekb.eg

Palladium-Catalyzed Cross-Coupling: Pyrimidine-functionalized ligands have been successfully used in palladium-catalyzed reactions such as Suzuki, Stille, and Hiyama cross-couplings. semanticscholar.orgjst.go.jpresearchgate.netamanote.com These reactions are fundamental for constructing carbon-carbon bonds in organic synthesis. The electronic properties of the pyrimidine ligand can influence the efficiency and selectivity of the catalytic cycle. semanticscholar.org

Ruthenium and Manganese Catalysis: Bidentate ligands incorporating a pyrimidine ring can coordinate with metals like ruthenium and manganese to catalyze dehydrogenative coupling reactions for the synthesis of other N-heterocycles, such as quinolines. acs.orgacs.org

The modular nature of pyrimidine synthesis allows for the straightforward incorporation of pyrimidine moieties into larger, multidentate ligand frameworks, offering precise control over the metal's coordination environment. acs.org

Organocatalytic Applications of Nitrogen Heterocycles

Organocatalysis is a branch of catalysis that uses small organic molecules, rather than metal-containing complexes, to accelerate chemical reactions. Nitrogen heterocycles, including pyrimidines, are a prominent class of organocatalysts. frontiersin.org Their catalytic activity often stems from their ability to act as Lewis bases or to participate in hydrogen bonding interactions.

N-heterocyclic carbenes (NHCs), which can be derived from heterocyclic precursors, are powerful organocatalysts for a range of transformations. acs.orgacs.org While not directly involving the aromatic pyrimidine ring itself as the carbene, the broader class of nitrogen heterocycles is central to this field. The fundamental principle involves the "umpolung" or reversal of polarity of functional groups, such as aldehydes, enabling new reaction pathways. acs.org The development of efficient, environmentally benign synthetic methods using organocatalysts is a major focus of modern organic chemistry. researchgate.netfrontiersin.org

Molecular Recognition Elements in Biosensing Platforms

The styrylpyrimidine scaffold, exemplified by 4-[(E)-2-phenylethenyl]pyrimidin-2-amine and its analogs, represents a promising class of molecular recognition elements for the development of advanced biosensing platforms. The inherent fluorescence of these compounds, coupled with the potential for versatile chemical modification, allows for their application as reporters in systems designed to detect specific biological molecules or events. Their utility in this context stems from their ability to interact with biological targets, leading to measurable changes in their photophysical properties.

Design of Fluorescent Probes for Molecular Detection (Principle of FRET-based sensors)

The core principle behind the use of compounds like 4-[(E)-2-phenylethenyl]pyrimidin-2-amine in molecular detection lies in their fluorescent properties. These molecules can be engineered to act as fluorescent probes, where a binding event with a target analyte modulates their fluorescence emission. A particularly powerful approach for designing such biosensors is based on Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between two fluorophores: a donor and an acceptor.

For a FRET-based sensor to function, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore, and the two must be in close proximity (typically 1-10 nanometers). A biosensor can be designed by linking a styrylpyrimidine derivative (acting as one part of the FRET pair) to a recognition element (e.g., a peptide, nucleic acid, or small molecule) that binds the target analyte. This binding event would induce a conformational change, altering the distance or orientation between the donor and acceptor, thus changing the FRET efficiency.

The styrylpyrimidine core can be chemically modified to tune its spectral properties to serve as either a suitable donor or acceptor in a FRET pair. For instance, introducing electron-donating or electron-withdrawing groups on the phenyl or pyrimidine ring can shift the absorption and emission maxima.

Table 1: Key Parameters in the Design of FRET-Based Sensors

| Parameter | Description | Relevance to 4-[(E)-2-phenylethenyl]pyrimidin-2-amine Analogs |

| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. It depends on the spectral overlap of the donor and acceptor and their relative orientation. | The R₀ value for a FRET pair involving a styrylpyrimidine analog would need to be calculated based on its specific spectral properties and the chosen partner fluorophore. |

| Spectral Overlap Integral (J(λ)) | The degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum. | Modifications to the styrylpyrimidine structure can be made to maximize this overlap with a desired FRET partner. |

| Quantum Yield of Donor (ΦD) | The efficiency of the donor fluorophore in emitting photons after excitation. | The intrinsic quantum yield of the styrylpyrimidine analog will influence the overall brightness and sensitivity of the FRET sensor. |

| Extinction Coefficient of Acceptor (εA) | A measure of how strongly the acceptor fluorophore absorbs light at a particular wavelength. | A high extinction coefficient for the acceptor at the donor's emission wavelength is desirable for efficient FRET. |

The design of a FRET-based sensor incorporating a 4-[(E)-2-phenylethenyl]pyrimidin-2-amine analog would involve its conjugation to a biomolecule that recognizes the target. Upon binding of the analyte, a conformational change would bring the styrylpyrimidine fluorophore closer to or further from another fluorophore, leading to a measurable change in the ratio of donor to acceptor fluorescence.

Immobilization Strategies for Molecular Recognition Sensors

For the development of practical biosensors, the molecular recognition element must be immobilized onto a solid support, such as a sensor chip, nanoparticle, or electrode surface. The choice of immobilization strategy is critical to ensure that the sensing molecule retains its activity and is correctly oriented for target binding. For fluorescent probes based on 4-[(E)-2-phenylethenyl]pyrimidin-2-amine and its analogs, several immobilization techniques can be envisioned.

Covalent Attachment: This is a robust method that involves the formation of a stable chemical bond between the sensor molecule and the support surface. The 2-amino group on the pyrimidine ring of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine, or other functional groups introduced through synthesis, can be used for covalent coupling. Common surface chemistries for immobilization include:

Amine-reactive surfaces: Surfaces functionalized with N-hydroxysuccinimide (NHS) esters or isothiocyanates can react with the amino group of the pyrimidine ring.

Thiol-reactive surfaces: Introduction of a thiol group onto the styrylpyrimidine analog would allow for its attachment to gold surfaces or maleimide-activated supports.

Click Chemistry: The introduction of an azide or alkyne functionality onto the styrylpyrimidine scaffold would enable its efficient and specific immobilization onto a surface functionalized with the complementary group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Adsorption: This method relies on non-covalent interactions, such as hydrophobic or electrostatic interactions, to attach the sensor molecule to the surface. While simpler to implement, it may result in random orientation and potential leaching of the probe from the surface.

Entrapment: The fluorescent probe can be physically entrapped within a polymer matrix or a sol-gel network on the sensor surface. This method can provide a biocompatible environment for the sensing molecule.

Table 2: Comparison of Immobilization Strategies for Styrylpyrimidine-Based Biosensors

| Immobilization Strategy | Advantages | Disadvantages | Potential for 4-[(E)-2-phenylethenyl]pyrimidin-2-amine |

| Covalent Attachment | Stable and oriented immobilization, reduced leaching. | Can be chemically harsh, may alter probe activity if not carefully designed. | The 2-amino group provides a convenient handle for covalent coupling. |

| Physical Adsorption | Simple and mild conditions. | Random orientation, potential for desorption, non-specific binding. | Less ideal for robust sensor applications. |

| Entrapment in a Matrix | Mild immobilization, biocompatible environment. | Potential for probe leaching, diffusion limitations for the analyte. | Suitable for creating bulk-modified sensing materials. |

The choice of the optimal immobilization strategy will depend on the specific application, the nature of the sensor surface, and the desired performance characteristics of the biosensor, such as sensitivity, stability, and reusability.

Future Perspectives in Chemical Biology Research (Mechanism-Oriented)

The 4-[(E)-2-phenylethenyl]pyrimidin-2-amine scaffold holds significant potential for advancing mechanism-oriented chemical biology research. The future direction of research with this class of compounds is likely to focus on the development of sophisticated molecular probes to investigate complex biological processes with high precision.

A key area of future research will be the design of activity-based probes (ABPs) . These probes are designed to covalently bind to the active site of a specific enzyme or a class of enzymes. By incorporating a reactive "warhead" into the styrylpyrimidine structure, ABPs can be created to report on the activity state of an enzyme rather than just its presence. The inherent fluorescence of the styrylpyrimidine core would provide a direct readout of target engagement. Such probes could be invaluable for studying enzyme function in complex biological systems and for screening for enzyme inhibitors.

Furthermore, the development of "smart" probes based on the 4-[(E)-2-phenylethenyl]pyrimidin-2-amine scaffold is a promising avenue. These probes could be designed to respond to specific enzymatic activities or changes in the cellular microenvironment (e.g., pH, redox state) with a turn-on or ratiometric fluorescent signal. For instance, a probe could be synthesized with a quenching group that is cleaved by a specific enzyme, leading to a significant increase in fluorescence. This would enable the real-time imaging of enzymatic activity in living cells with high signal-to-noise ratios.

Another exciting future direction is the use of these compounds in super-resolution microscopy . The photophysical properties of styrylpyrimidine derivatives could be fine-tuned to make them suitable for advanced imaging techniques like STED (Stimulated Emission Depletion) or PALM (Photoactivated Localization Microscopy). This would allow for the visualization of biological structures and processes at the nanoscale, providing unprecedented insights into cellular function.

Finally, exploring the mechanism of action of bioactive styrylpyrimidine analogs will continue to be a major focus. By identifying the specific cellular targets and pathways modulated by these compounds, researchers can gain a deeper understanding of disease mechanisms and identify new therapeutic opportunities. This will involve a combination of chemical proteomics, genetic approaches, and structural biology to elucidate the molecular basis of their biological effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(E)-2-phenylethenyl]pyrimidin-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions using (E)-styryl ketones and guanidine derivatives. For example, solvent-free conditions with Fe₂O₃-MCM-41-nPrNH₂ nanocatalysts achieve yields >75% by promoting efficient cyclization . Alternatively, ethanol reflux with lithium hydroxide (LiOH) as a base facilitates enone-guanidine coupling, though this method may require longer reaction times (4–6 hours) .

- Key Variables : Catalyst selection (heterogeneous vs. homogeneous), solvent polarity, and temperature.

Q. What spectroscopic techniques are critical for characterizing pyrimidin-2-amine derivatives?

- Analytical Workflow :

¹H/¹³C NMR : Confirms regioselectivity of the pyrimidine ring and substituent positions (e.g., styryl group geometry) .

IR Spectroscopy : Identifies NH₂ stretching (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1650 cm⁻¹) .

X-ray Crystallography : Resolves torsional angles between aromatic rings (e.g., 29.41°–46.32° dihedral angles in related structures), critical for understanding molecular packing .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine?

- Approach : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in cyclization steps. Reaction path searches combined with experimental data (e.g., activation barriers) reduce trial-and-error optimization by >50% .

- Case Study : ICReDD’s integrated computational-experimental workflows narrow optimal conditions for analogous pyrimidines, enabling rapid screening of catalysts and solvents .

Q. How do structural modifications (e.g., substituent position, stereochemistry) affect biological activity in pyrimidin-2-amine derivatives?

- Structure-Activity Relationship (SAR) Insights :

- Experimental Design : Compare IC₅₀ values against control compounds using standardized assays (e.g., microdilution for antimicrobial activity) .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

- Troubleshooting Framework :

Reproducibility Checks : Validate catalyst activation (e.g., calcination temperature for Fe₂O₃-MCM-41) and guanidine purity .

Data Normalization : Account for solvent polarity effects on NMR chemical shifts (±0.1–0.3 ppm variability) .

Meta-Analysis : Cross-reference crystallographic data (CCDC entries) to identify systematic errors in bond-length reporting .

Methodological and Theoretical Questions

Q. What experimental frameworks support the development of novel pyrimidin-2-amine derivatives with tailored properties?

- Integrated Workflow :

- Step 1 : High-throughput screening of enone precursors for regioselective cyclization.

- Step 2 : Machine learning (e.g., Random Forest models) to correlate substituent electronic parameters (Hammett σ) with reaction outcomes .

- Step 3 : In silico docking studies to prioritize targets with predicted bioactivity .

Q. What theoretical principles guide the design of hydrogen-bonding networks in pyrimidin-2-amine crystals?

- Key Concepts :

- Supramolecular Synthons : NH₂ groups form R₂²(8) motifs with adjacent pyrimidine N atoms, stabilizing crystal lattices .

- Thermodynamic Drivers : Entropy-enthalpy compensation in solvent-mediated crystallization (e.g., ethyl acetate/petroleum ether mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.